![molecular formula C17H27NO3S B4459965 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4459965.png)
1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine
Overview
Description
1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine, also known as PNU-282987, is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs). It has been found to have potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Mechanism of Action
1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine selectively activates the α7 subtype of nAChRs, which are primarily located in the central nervous system. Activation of these receptors leads to the influx of calcium ions into the cell, which triggers various intracellular signaling pathways. This ultimately leads to the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various cognitive and emotional processes.
Biochemical and Physiological Effects:
Activation of α7 nAChRs by 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine has been shown to have various biochemical and physiological effects. It enhances synaptic plasticity, which is important for learning and memory. It also increases the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various cognitive and emotional processes. 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine has several advantages for use in lab experiments. It is highly selective for the α7 subtype of nAChRs, which allows for more precise targeting of these receptors. It also has a long half-life, which allows for sustained activation of these receptors. However, 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine is relatively expensive and can be difficult to synthesize, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its mechanism of action and how it can be optimized for more precise targeting of α7 nAChRs. Additionally, there is interest in developing more cost-effective methods for synthesizing 1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine, which could increase its accessibility for use in lab experiments.
Scientific Research Applications
1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to improve cognitive function in animal models of Alzheimer's disease and to reduce symptoms of schizophrenia and depression. It has also been shown to have neuroprotective effects and to enhance synaptic plasticity.
properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-12(2)15-11-17(16(21-5)10-13(15)3)22(19,20)18-9-7-6-8-14(18)4/h10-12,14H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLOTXDOAAUJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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